2'-O-cyanoethyluridine
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Overview
Description
2’-O-Cyanoethyluridine is a chemically modified nucleoside derived from uridine. It features a cyanoethyl group attached to the 2’ position of the ribose sugar. This modification enhances the compound’s stability and hybridization properties, making it a valuable tool in various scientific and industrial applications, particularly in the field of nucleic acid research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-cyanoethyluridine typically involves the ring-opening reaction of 2,2’-anhydrouridine with 2-cyanoethyl trimethylsilyl ether in the presence of boron trifluoride diethyl etherate (BF3·Et2O). This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: While specific industrial production methods for 2’-O-cyanoethyluridine are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the ring-opening reaction, and subsequent purification of the product.
Chemical Reactions Analysis
Types of Reactions: 2’-O-Cyanoethyluridine can undergo various chemical reactions, including:
Substitution Reactions: The cyanoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uridine derivatives.
Scientific Research Applications
2’-O-Cyanoethyluridine has several important applications in scientific research:
Chemistry: It is used in the synthesis of modified oligoribonucleotides, which are essential for studying RNA structure and function.
Industry: The compound’s stability and hybridization properties make it valuable in the development of diagnostic tools and nucleic acid-based technologies.
Mechanism of Action
The mechanism by which 2’-O-cyanoethyluridine exerts its effects is primarily related to its ability to enhance the stability and hybridization properties of RNA molecules. The cyanoethyl group increases the rigidity of the ribose sugar, which in turn stabilizes the RNA duplex. This stabilization is crucial for applications in gene regulation and therapeutic interventions .
Comparison with Similar Compounds
2’-O-Methyluridine: This compound also enhances RNA stability but to a lesser extent compared to 2’-O-cyanoethyluridine.
2’-O-Methoxyethyluridine: Similar to 2’-O-cyanoethyluridine, this compound improves hybridization properties and stability.
2’-O-Fluoroethyluridine: This modification increases hybridization affinity but does not significantly enhance nuclease resistance.
Uniqueness: 2’-O-Cyanoethyluridine is unique due to its combination of enhanced hybridization affinity and nuclease resistance. This makes it particularly valuable for applications requiring stable and efficient RNA interactions .
Properties
Molecular Formula |
C12H15N3O6 |
---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
3-[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropanenitrile |
InChI |
InChI=1S/C12H15N3O6/c13-3-1-5-20-10-9(18)7(6-16)21-11(10)15-4-2-8(17)14-12(15)19/h2,4,7,9-11,16,18H,1,5-6H2,(H,14,17,19)/t7-,9-,10-,11-/m1/s1 |
InChI Key |
WSOOQPQPYBMMLJ-QCNRFFRDSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCC#N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCCC#N |
Origin of Product |
United States |
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